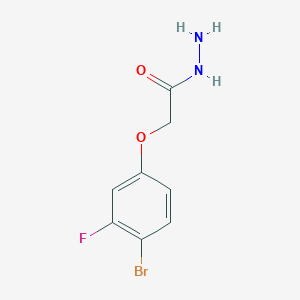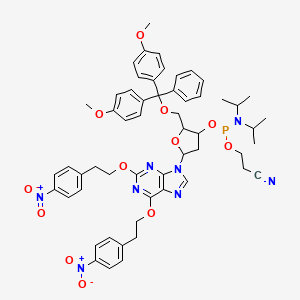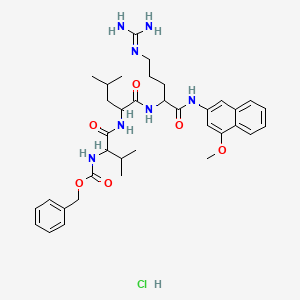
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl is a synthetic compound that belongs to the class of carbobenzoxy-protected amino acids. It is used primarily in biochemical research and pharmaceutical applications. The compound is characterized by the presence of carbobenzoxy (Cbz) groups, which are used to protect the amino acids during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves several steps, starting with the protection of amino acids using carbobenzoxy groups. The general procedure includes:
Protection of Amino Acids: The amino acids DL-Valine, DL-Leucine, and DL-Arginine are protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired peptide chain.
Deprotection and Purification: The final step involves the removal of the Cbz protecting groups using catalytic hydrogenation (Pd-C, H2) or acidic conditions (trifluoroacetic acid) to yield the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using industrial reactors to protect amino acids with Cbz groups.
Automated Coupling: Employing automated peptide synthesizers to couple the protected amino acids efficiently.
High-Throughput Purification: Utilizing high-throughput purification techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl undergoes various chemical reactions, including:
Hydrogenation: Removal of Cbz protecting groups using catalytic hydrogenation.
Acidic Deprotection: Deprotection of amino groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.
Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications.
Aplicaciones Científicas De Investigación
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Employed in the study of protease activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a substrate for proteases, which cleave the peptide bonds, releasing the active amino acids. This process is crucial in studying enzyme kinetics and protein function .
Comparación Con Compuestos Similares
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl can be compared with other carbobenzoxy-protected amino acids and peptides:
Cbz-L-Valine: Similar in structure but used primarily as a single amino acid.
Cbz-L-Leucine: Another protected amino acid with similar applications.
Cbz-L-Arginine: Used in peptide synthesis and enzymatic studies.
These compounds share the common feature of Cbz protection but differ in their specific amino acid composition and applications.
Propiedades
IUPAC Name |
benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQILRKPVBRLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN7O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
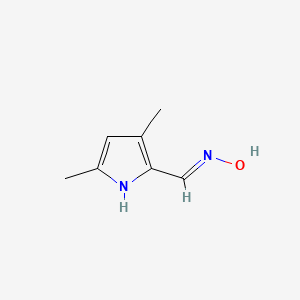
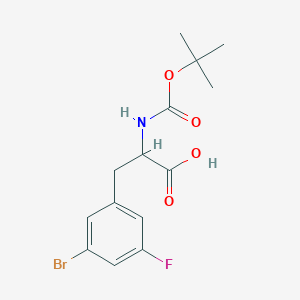
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)

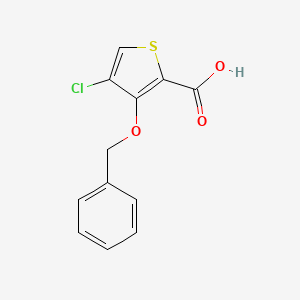



![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)

